molecular formula C21H26N2O4Si B300336 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate

2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate

Cat. No. B300336
M. Wt: 398.5 g/mol
InChI Key: AQAYKVFRFYCVIG-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate, also known as TMSEB or TMSN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product cephalosporin C, which is a β-lactam antibiotic. TMSEB has been found to possess unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate works by inhibiting the activity of β-lactamases, which are enzymes that are produced by bacteria to break down β-lactam antibiotics. By inhibiting the activity of these enzymes, 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate can increase the effectiveness of β-lactam antibiotics and prevent the development of antibiotic-resistant bacteria.
Biochemical and Physiological Effects:
2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate in laboratory experiments is its ability to inhibit the activity of β-lactamases. This makes it a valuable tool for studying the mechanisms of antibiotic resistance and developing new antibiotics. However, one limitation of using 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate is its potential toxicity, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are a number of future directions for research involving 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate. One potential area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the anti-inflammatory properties of 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate, which may have applications in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate involves the reaction of cephalosporin C with trimethylsilyl chloride and ethylmagnesium bromide. This reaction results in the formation of the trimethylsilyl ether of cephalosporin C, which is then reacted with benzoyl chloride and triethylamine to produce 2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate.

Scientific Research Applications

2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate has been used in a wide range of scientific research applications, including the study of bacterial cell wall synthesis, the development of new antibiotics, and the investigation of enzyme mechanisms. This compound has been found to be particularly useful in the study of β-lactamases, which are enzymes that can break down β-lactam antibiotics such as penicillin and cephalosporins.

properties

Product Name

2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate

Molecular Formula

C21H26N2O4Si

Molecular Weight

398.5 g/mol

IUPAC Name

2-trimethylsilylethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate

InChI

InChI=1S/C21H26N2O4Si/c1-15-18-11-10-17(21(26)27-12-13-28(2,3)4)14-22(23(18)19(15)24)20(25)16-8-6-5-7-9-16/h5-11,14-15,18H,12-13H2,1-4H3/t15-,18-/m1/s1

InChI Key

AQAYKVFRFYCVIG-CRAIPNDOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C=CC(=CN(N2C1=O)C(=O)C3=CC=CC=C3)C(=O)OCC[Si](C)(C)C

SMILES

CC1C2C=CC(=CN(N2C1=O)C(=O)C3=CC=CC=C3)C(=O)OCC[Si](C)(C)C

Canonical SMILES

CC1C2C=CC(=CN(N2C1=O)C(=O)C3=CC=CC=C3)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.